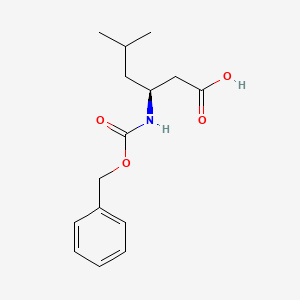

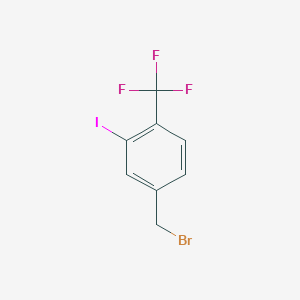

![molecular formula C12H15NO4 B2820559 2-[(3-Ethoxypropanoyl)amino]benzoic acid CAS No. 931374-41-3](/img/structure/B2820559.png)

2-[(3-Ethoxypropanoyl)amino]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

1. Role in Peroxisome Proliferator-Activated Receptor Agonists

2-[(3-Ethoxypropanoyl)amino]benzoic acid derivatives, such as 3-¿4-[2-(Benzoxazol-2-ylmethylamino)ethoxy]phenyl¿-(2S)-((2- benzoylph enyl)amino)propionic acid, have been identified as peroxisome proliferator-activated receptor gamma (PPARgamma) agonists. These compounds exhibit antidiabetic activity in rodent models of type 2 diabetes, highlighting their therapeutic potential in metabolic disorders. The structure-activity relationship (SAR) studies on these compounds reveal that bioisosteric replacement in the N-2-benzoylphenyl moiety and the presence of anthranilic acid esters as substituents contribute significantly to their PPARgamma agonistic activity. This research underscores the importance of these compounds in the development of new antidiabetic drugs (Cobb et al., 1998).

2. Importance in Schiff Base Formation and Metal Complex Synthesis

The compound has been used in the synthesis of a Schiff base, derived from 3-ethoxy salicylaldehyde and 2-amino benzoic acid, known as ETSAN. This Schiff base forms metal complexes with Ni(II), Co(II), Cu(II), and Zn(II), which are non-electrolytes in DMSO. The ligand acts as a neutral and tridentate, coordinating to metal atoms through azomethine nitrogen and oxygen atoms of hydroxyl groups. These complexes have significant antibacterial and antifungal activities, making them noteworthy in the field of biologically active compounds (Mounika, Pragathi, & Gyanakumari, 2010).

3. Applications in Polymer Science and Material Chemistry

This compound derivatives have been used as dopants for polyaniline, showcasing their utility in material science and polymer chemistry. The doped polyaniline salts exhibit high conductivity, indicating potential applications in electronic materials and devices. This research opens new pathways for using these compounds in the development of conductive polymers and materials with tailored electronic properties (Amarnath & Palaniappan, 2005).

Propiedades

IUPAC Name |

2-(3-ethoxypropanoylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-2-17-8-7-11(14)13-10-6-4-3-5-9(10)12(15)16/h3-6H,2,7-8H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVOOKBUXBYSLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC(=O)NC1=CC=CC=C1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-fluorobenzyl)-6-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2820476.png)

![8-(2-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2820478.png)

![1-ethyl-5-[(2-isopropyl-5-methylphenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2820482.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2820483.png)

![2-[Tert-butyl(dimethyl)silyl]oxy-2-methylbutanal](/img/structure/B2820492.png)

![N-(2,4-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2820493.png)